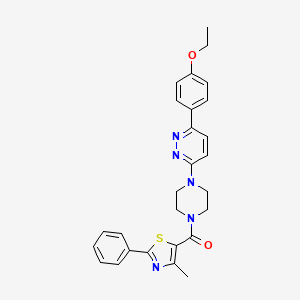

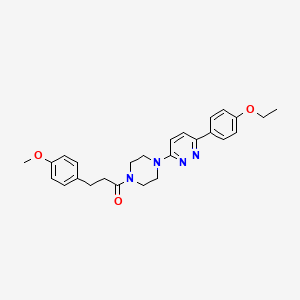

(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step procedures involving reactions such as cyclization and substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a rigid, planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the piperazine ring is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could impact its solubility .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Researchers have investigated its efficacy against various pathogens, including drug-resistant strains. Further studies are needed to elucidate its mechanism of action and optimize its antimicrobial potential .

Antidepressant and Anxiolytic Effects

“(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone” has demonstrated antidepressant and anxiolytic effects in preclinical models. These findings suggest its potential as a novel therapeutic agent for mood disorders .

Antiplatelet Activity

The compound has shown antiplatelet activity, which could be valuable in preventing thrombotic events. Researchers are exploring its impact on platelet aggregation and clot formation, aiming to develop safer antithrombotic drugs .

Anticancer Properties

Studies indicate that this compound exhibits anticancer potential. It has been evaluated against various cancer cell lines, showing cytotoxic effects. Researchers are investigating its specific targets and potential use in cancer therapy .

Antiulcer Effects

“(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone” has demonstrated antiulcer activity in experimental models. Its gastroprotective effects may be attributed to modulation of gastric acid secretion and mucosal protection .

Herbicidal Potential

In addition to its pharmacological applications, this compound has herbicidal properties. Researchers have explored its use as an environmentally friendly herbicide, aiming to develop effective alternatives to conventional chemical herbicides .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with pyridazinone and piperazine moieties have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .

Mode of Action

The compound likely interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity . This results in an increase in acetylcholine levels, which can enhance cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is crucial for cognitive functions . This mechanism is often targeted in the treatment of neurodegenerative diseases like Alzheimer’s .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties necessary for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of the compound’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially lead to enhanced cognitive functions, making it a potential therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2S/c1-3-34-22-11-9-20(10-12-22)23-13-14-24(30-29-23)31-15-17-32(18-16-31)27(33)25-19(2)28-26(35-25)21-7-5-4-6-8-21/h4-14H,3,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXSWFLEUHQOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3208092.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B3208098.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3208106.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3208108.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine](/img/structure/B3208134.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B3208141.png)

![(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B3208148.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208182.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3208188.png)